8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine atoms attached to the 8th and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to fit into the kinase binding pocket, preventing the phosphorylation of downstream targets.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a methyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This derivative lacks the chlorine atoms and has a saturated ring structure, leading to different chemical properties.
Uniqueness
8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct reactivity and potential for diverse chemical modifications. Its ability to inhibit specific kinases also sets it apart from other similar compounds, making it a valuable candidate for targeted cancer therapies.
Properties
Molecular Formula |
C6H4Cl2N4 |
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Molecular Weight |
203.03 g/mol |
IUPAC Name |
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H4Cl2N4/c7-3-4-10-11-6-5(8)9-1-2-12(4)6/h1-2H,3H2 |
InChI Key |
YHOZBTZEVYOBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=N1)Cl)CCl |
Origin of Product |
United States |
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